molecular formula C15H14N2O B11869122 6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one

6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11869122
M. Wt: 238.28 g/mol
InChI Key: MUWRQNSFGLPXEE-UHFFFAOYSA-N
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Description

6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one is an organic compound that belongs to the class of pyridazinones. This compound is characterized by a pyridazinone core structure with a methyl group at the 6th position and a naphthyl group at the 4th position. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 1-naphthylhydrazine with 3-methyl-2,4-pentanedione under acidic conditions to form the desired pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The methyl and naphthyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can have different biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the enzyme’s function. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

Similar Compounds

    4-(Naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one: Lacks the methyl group at the 6th position.

    6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one: Contains a phenyl group instead of a naphthyl group.

Uniqueness

6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of both the methyl and naphthyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-methyl-5-naphthalen-1-yl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C15H14N2O/c1-10-9-14(15(18)17-16-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14H,9H2,1H3,(H,17,18)

InChI Key

MUWRQNSFGLPXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C(C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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